2,4-Diethoxy-6-methyl-5-nitropyrimidine
Overview
Description
2,4-Diethoxy-6-methyl-5-nitropyrimidine (DENP) is a heterocyclic organic compound that belongs to the class of pyrimidines. It is a yellow crystalline powder that is widely used in scientific research due to its unique properties. DENP has been extensively studied for its potential applications in various fields such as medicine, agriculture, and industry.
Scientific Research Applications
Antibacterial and Antioxidant Properties
2,4-Diethoxy-6-methyl-5-nitropyrimidine derivatives have been synthesized and evaluated for their antibacterial and antioxidant properties. These compounds show significant activity against various bacteria, including Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae. They also exhibit notable antioxidant activity, comparable to that of vitamin C (Sura, Reddy Peddiahgari, Reddy Bhoomireddy, & Vadde, 2013).
Transetherification Processes
Alkoxy-derivatives of this compound have been studied in transetherification processes. These derivatives react with boiling alcohols in the presence of silver oxide, leading to various homologues and derivatives. This research contributes to the understanding of the chemical reactivity and potential applications of these compounds in different chemical transformations (Brown & Sugimoto, 1970).
Antitumor Potential
Research on 2,4,6-trisubstituted-5-nitropyrimidines, closely related to this compound, has shown potential antitumor properties. Specific compounds within this category have been found to inhibit the proliferation of cancer cells, suggesting potential applications in cancer therapy (Thompson et al., 1997).
Pyrimidine-Based Heterocycles
The formation of novel pyrimidine-based heterocycles utilizing this compound derivatives has been explored. These studies contribute to the development of new chemical entities with potential applications in various fields, including medicinal chemistry and material science (Banihashemi, Hassani, & Lari, 2020).
Radical Formation in Irradiated Compounds
Studies on irradiated nitropyrimidines, which include compounds like this compound, reveal unique radical formations. These findings have implications in understanding the chemical behavior of these compounds under irradiation, which can be relevant in areas like radiation chemistry and material sciences (Lorenz & Benson, 1975).
properties
IUPAC Name |
2,4-diethoxy-6-methyl-5-nitropyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c1-4-15-8-7(12(13)14)6(3)10-9(11-8)16-5-2/h4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAXPJJFHFQYMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1[N+](=O)[O-])C)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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